4-(4-ethylpiperazin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-ETHYLPIPERAZINE is a complex organic compound belonging to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core with phenyl groups at positions 5 and 7, and an ethylpiperazine moiety at position 4.
Preparation Methods
The synthesis of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-ETHYLPIPERAZINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyrimidine with an appropriate diketone can lead to the formation of the pyrrolo[2,3-d]pyrimidine ring system.
Introduction of phenyl groups: The phenyl groups at positions 5 and 7 can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, using phenylboronic acid or phenylstannane as reagents.
Attachment of the ethylpiperazine moiety: The final step involves the nucleophilic substitution reaction where the ethylpiperazine group is introduced at position 4 of the pyrrolo[2,3-d]pyrimidine core.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-ETHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any nitro or carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylpiperazine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-ETHYLPIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which can be useful in the treatment of various cancers.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis, providing insights into its mechanism of action at the molecular level.
Chemical Biology: It serves as a tool compound for studying protein-ligand interactions and understanding the structure-activity relationships of pyrrolopyrimidine derivatives.
Mechanism of Action
The mechanism of action of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and leading to downstream effects such as cell cycle arrest and apoptosis . Molecular docking studies have shown that the compound forms stable interactions with key residues in the kinase active site, contributing to its inhibitory potency .
Comparison with Similar Compounds
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-ETHYLPIPERAZINE can be compared with other pyrrolopyrimidine derivatives, such as:
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A selective JAK1 inhibitor.
(2R)-1-[(5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-ol: Exhibits potent activity against various kinases.
The uniqueness of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-ETHYLPIPERAZINE lies in its specific structural features and its potential as a multi-targeted kinase inhibitor with enhanced potency .
Properties
Molecular Formula |
C24H25N5 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-5,7-diphenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H25N5/c1-2-27-13-15-28(16-14-27)23-22-21(19-9-5-3-6-10-19)17-29(24(22)26-18-25-23)20-11-7-4-8-12-20/h3-12,17-18H,2,13-16H2,1H3 |
InChI Key |
KDEVQWYNGHZJSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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